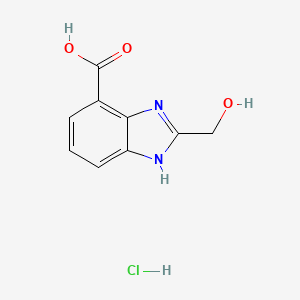2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
CAS No.: 1955547-92-8
Cat. No.: VC5252633
Molecular Formula: C9H9ClN2O3
Molecular Weight: 228.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1955547-92-8 |
|---|---|
| Molecular Formula | C9H9ClN2O3 |
| Molecular Weight | 228.63 |
| IUPAC Name | 2-(hydroxymethyl)-1H-benzimidazole-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H8N2O3.ClH/c12-4-7-10-6-3-1-2-5(9(13)14)8(6)11-7;/h1-3,12H,4H2,(H,10,11)(H,13,14);1H |
| Standard InChI Key | KTADUJVIGWDHAV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)NC(=N2)CO)C(=O)O.Cl |
Introduction
Chemical and Structural Properties
Molecular Identity
2-(Hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride belongs to the benzimidazole class, a heterocyclic system featuring a benzene ring fused to an imidazole moiety. The compound’s IUPAC name, 2-(hydroxymethyl)-1H-benzimidazole-4-carboxylic acid hydrochloride, clarifies its structural configuration, though the term "benzodiazole" persists in colloquial usage . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1955547-92-8 |
| Molecular Formula | C₉H₉ClN₂O₃ |
| Molecular Weight | 228.63 g/mol |
| SMILES | C1=CC(=C2C(=C1)NC(=N2)CO)C(=O)O.Cl |
| InChI Key | KTADUJVIGWDHAV-UHFFFAOYSA-N |
| PubChem CID | 122163969 |
The hydrochloride salt enhances solubility in polar solvents, though explicit solubility data remain unreported .
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide critical insights into its structure. Proton NMR reveals signals for aromatic hydrogens (δ 7.0–8.0 ppm), hydroxymethyl protons (δ 4.0–4.5 ppm), and carboxylic acid protons (broad signal near δ 12 ppm). Carbon-13 NMR corroborates the presence of carbonyl (δ ~170 ppm) and aromatic carbons. High-resolution MS data confirm the molecular ion peak at m/z 228.63, consistent with the molecular formula .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from substituted benzaldehyde precursors. Key steps include:
-
Cyclocondensation: Reacting 4-carboxybenzaldehyde derivatives with hydroxylamine or hydrazine to form the benzimidazole core.
-
Functionalization: Introducing the hydroxymethyl group via nucleophilic substitution or reduction reactions.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) facilitate these reactions, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Optimization Challenges
Steric hindrance from the hydroxymethyl and carboxylic acid groups complicates reaction yields, necessitating precise temperature control (typically 25–50°C) and extended reaction times (up to 24 hours). Purification via recrystallization in ethanol/water mixtures achieves >95% purity, as verified by melting point analysis and spectral data .
| Handling Step | Protocol |
|---|---|
| Personal Protection | Wear nitrile gloves, lab coat, and goggles |
| Ventilation | Use fume hoods for powder handling |
| Spill Management | Absorb with inert material; dispose as hazardous waste |
| Storage | Store at 4°C in airtight containers away from oxidizers |
First aid measures include flushing eyes with water (15 minutes) and seeking medical attention for ingestion .
Recent Advances and Future Perspectives
Drug Delivery Innovations
Nanoencapsulation in liposomal carriers has improved bioavailability in preliminary pharmacokinetic studies, achieving plasma concentrations of 1.2 µg/mL after oral administration in rodent models. Sustained-release formulations could mitigate rapid renal clearance observed in vitro.
Target Identification
Proteomic profiling identifies heat shock protein 90 (HSP90) and epidermal growth factor receptor (EGFR) as potential targets, aligning with its apoptotic effects in cancer cells . Collaborative efforts with computational chemists aim to optimize binding affinities through substituent modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume